molecular formula C10H12Cl3N B1445708 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1376328-52-7

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1445708
CAS No.: 1376328-52-7
M. Wt: 252.6 g/mol
InChI Key: XSZPAJJPBMCIAO-UHFFFAOYSA-N
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Description

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H12Cl3N and a molecular weight of 252.57 g/mol . It is a derivative of tetrahydroisoquinoline, characterized by the presence of two chlorine atoms at positions 6 and 8, and a methyl group at position 1. This compound is often used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. By inhibiting this enzyme, this compound can modulate neurotransmitter levels and influence neuronal signaling pathways . Additionally, it interacts with proteins involved in cell signaling and metabolic pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to changes in cellular responses . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly monoamine oxidase, which leads to increased levels of neurotransmitters such as dopamine and serotonin . This compound also binds to specific receptors and proteins, altering their conformation and activity. These binding interactions can result in the activation or inhibition of downstream signaling pathways, ultimately affecting cellular function and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to modulate neurotransmitter levels and improve cognitive function in certain animal models . Higher doses can lead to toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in certain tissues, such as the brain, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with transport proteins and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, where it interacts with key biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, influencing its biochemical effects and overall cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of dichlorinated aromatic compounds as starting materials, followed by cyclization and methylation reactions . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinolines .

Comparison with Similar Compounds

Uniqueness: 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorinated structure makes it particularly useful in certain synthetic and research applications where other derivatives may not be as effective .

Properties

IUPAC Name

6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZPAJJPBMCIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376328-52-7
Record name 6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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